molecular formula C10H13NO4 B008448 (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid CAS No. 103889-87-8

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid

Cat. No.: B008448
CAS No.: 103889-87-8
M. Wt: 211.21 g/mol
InChI Key: PUDUIVFPKSOBOR-VIFPVBQESA-N
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Description

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylacetic acid, characterized by the presence of amino and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy groups enhance its lipophilicity, facilitating its passage through cell membranes. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethoxyphenyl)acetic acid: Lacks the amino group, resulting in different chemical and biological properties.

    3,4,5-trimethoxyphenylacetic acid: Contains an additional methoxy group, which may alter its reactivity and biological activity.

    Phenylacetic acid: The parent compound, lacking both amino and methoxy groups, with distinct chemical behavior.

Uniqueness

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid is unique due to the presence of both amino and methoxy groups, which confer specific chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDUIVFPKSOBOR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908653
Record name Amino(3,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103889-87-8
Record name Amino(3,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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